1H-[1,4]Benzodioxino[2,3-D]imidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
830356-95-1 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
1H-[1,4]benzodioxino[2,3-d]imidazole |
InChI |
InChI=1S/C9H6N2O2/c1-2-4-7-6(3-1)12-8-9(13-7)11-5-10-8/h1-5H,(H,10,11) |
InChI Key |
LGIGZOAZLWNKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)N=CN3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1h 1 2 Benzodioxino 2,3 D Imidazole
Design and Implementation of Synthetic Routes to the 1H-nih.govrsc.orgBenzodioxino[2,3-d]imidazole Core
The construction of the tricyclic 1H- nih.govrsc.orgBenzodioxino[2,3-d]imidazole core can be approached through several strategic pathways. The key challenge lies in the effective fusion of the imidazole (B134444) ring onto a pre-formed 1,4-benzodioxane (B1196944) precursor or the concurrent formation of both heterocyclic systems.
Strategic Assembly ofnih.govrsc.orgBenzodioxine Precursors
A crucial starting point for the synthesis of the target scaffold is the preparation of a suitably functionalized 1,4-benzodioxane derivative. A common and effective method for the synthesis of the 1,4-benzodioxane ring system involves the Williamson ether synthesis, typically by reacting a catechol with a dihaloethane derivative. mdpi.com For the purpose of constructing the 1H- nih.govrsc.orgBenzodioxino[2,3-d]imidazole core, a key precursor would be 2,3-diamino-1,4-benzodioxane.
One plausible route to this precursor begins with the nitration of 1,4-benzodioxane to yield a dinitro derivative, followed by reduction of the nitro groups to the corresponding diamine. The conditions for such transformations need to be carefully controlled to avoid unwanted side reactions.
Table 1: Proposed Synthesis of 2,3-Diamino-1,4-benzodioxane
| Step | Reactant | Reagents and Conditions | Product | Hypothetical Yield (%) |
| 1 | 1,4-Benzodioxane | HNO₃, H₂SO₄ | 2,3-Dinitro-1,4-benzodioxane | 60-70 |
| 2 | 2,3-Dinitro-1,4-benzodioxane | H₂, Pd/C, Ethanol | 2,3-Diamino-1,4-benzodioxane | 85-95 |
Directed Synthesis of Imidazole Ring Components
With the 2,3-diamino-1,4-benzodioxane precursor in hand, the next step is the annulation of the imidazole ring. The formation of the imidazole ring in benzimidazole (B57391) synthesis is often achieved through the condensation of an ortho-phenylenediamine with either an aldehyde or a carboxylic acid (or its derivatives). nih.govnih.gov This well-established methodology can be directly adapted for the synthesis of 1H- nih.govrsc.orgBenzodioxino[2,3-d]imidazole.
The reaction of 2,3-diamino-1,4-benzodioxane with an appropriate aldehyde in the presence of an oxidizing agent, or with a carboxylic acid under dehydrating conditions, would be expected to yield the desired tricyclic system. The choice of the aldehyde or carboxylic acid will determine the substituent at the 2-position of the resulting imidazole ring.
Table 2: Proposed Synthesis of 2-Substituted 1H- nih.govrsc.orgBenzodioxino[2,3-d]imidazoles
| Entry | Precursor | Reagent | Conditions | Product | Hypothetical Yield (%) |
| 1 | 2,3-Diamino-1,4-benzodioxane | R-CHO | Oxidizing agent (e.g., Na₂S₂O₅), Ethanol, Reflux | 2-R-1H- nih.govrsc.orgBenzodioxino[2,3-d]imidazole | 60-80 |
| 2 | 2,3-Diamino-1,4-benzodioxane | R-COOH | Polyphosphoric acid (PPA), Heat | 2-R-1H- nih.govrsc.orgBenzodioxino[2,3-d]imidazole | 50-70 |
Catalytic and Non-Catalytic Cycloaddition/Annulation Approaches
While the condensation approach is a classical and reliable method, modern synthetic chemistry offers alternative strategies. Intramolecular cycloaddition reactions could provide a more convergent approach to the target scaffold. nih.gov For instance, a precursor containing both an azide (B81097) and an alkyne functionality appropriately positioned on the 1,4-benzodioxane ring could undergo an intramolecular [3+2] cycloaddition to form the fused triazole, which could then potentially be converted to the imidazole. However, this would represent a more complex and less direct route.
A more direct annulation approach could involve the reaction of a suitably activated 1,4-benzodioxane derivative with a 1,3-dipole, although this is less common for the formation of fused imidazoles. nih.gov The development of novel catalytic systems could also enable more efficient and milder conditions for the cyclization step.
Functionalization and Derivatization of the 1H-nih.govrsc.orgBenzodioxino[2,3-d]imidazole Scaffold
Once the core 1H- nih.govrsc.orgBenzodioxino[2,3-d]imidazole ring system is synthesized, its further functionalization is of great interest for modulating its properties. The scaffold offers several positions for the introduction of new chemical moieties: the nitrogen atoms of the imidazole ring and the aromatic part of the benzodioxane ring.
Site-Selective Substitution Reactions
The imidazole ring contains two nitrogen atoms, one of which is protonated in the 1H-tautomer. Alkylation or acylation reactions would be expected to occur at the N-1 position. The choice of base and electrophile would be crucial for achieving selective N-functionalization. mdpi.com
Electrophilic aromatic substitution on the benzodioxane ring is also a possibility. The directing effects of the ether oxygens would likely favor substitution at the 6 and 9 positions. Halogenation, nitration, or Friedel-Crafts reactions could be employed to introduce functional groups at these positions, which can then be further manipulated.
Introduction of Diverse Chemical Moieties
The introduction of diverse chemical moieties can be achieved through various synthetic transformations. For example, if a halogen atom is introduced onto the aromatic ring, it can serve as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or amino groups.
Furthermore, if the synthesis of the core was performed using a functionalized aldehyde or carboxylic acid, the substituent at the 2-position of the imidazole ring can be a site for further derivatization. For instance, a 2-(chloromethyl) derivative could be used in nucleophilic substitution reactions to attach a variety of side chains. nih.gov
Table 3: Proposed Functionalization Reactions of 1H- nih.govrsc.orgBenzodioxino[2,3-d]imidazole
| Reaction Type | Substrate | Reagents and Conditions | Product |
| N-Alkylation | 1H- nih.govrsc.orgBenzodioxino[2,3-d]imidazole | R-X, Base (e.g., NaH), DMF | 1-R-1H- nih.govrsc.orgBenzodioxino[2,3-d]imidazole |
| Bromination | 1H- nih.govrsc.orgBenzodioxino[2,3-d]imidazole | NBS, Acetonitrile | 6-Bromo-1H- nih.govrsc.orgBenzodioxino[2,3-d]imidazole |
| Suzuki Coupling | 6-Bromo-1H- nih.govrsc.orgBenzodioxino[2,3-d]imidazole | Ar-B(OH)₂, Pd catalyst, Base | 6-Aryl-1H- nih.govrsc.orgBenzodioxino[2,3-d]imidazole |
Optimization of Reaction Parameters and Yields
The efficient synthesis of 1H- researchgate.netbenzodioxino[2,3-d]imidazole derivatives hinges on the careful optimization of several reaction parameters. These include the choice of catalyst, solvent, temperature, and reaction time. Drawing parallels from the synthesis of analogous benzimidazole compounds, the reaction between the key intermediate, 2,3-diamino-1,4-benzodioxane, and aldehydes is a critical step where optimization plays a significant role in maximizing yields and purity.
A variety of catalysts have been explored to facilitate the cyclocondensation reaction. Lewis acids such as erbium triflate (Er(OTf)3) have been shown to be effective in promoting the formation of the imidazole ring. beilstein-journals.org The catalytic activity of such compounds can influence the selectivity of the reaction, particularly when side reactions are possible. For instance, in the synthesis of 2-substituted benzimidazoles from o-phenylenediamine (B120857) and aldehydes, the choice of catalyst and the stoichiometry of the reactants can control the formation of mono- versus di-substituted products. beilstein-journals.org
Solvent selection is another critical factor. While traditional methods often employ organic solvents, the push towards greener chemistry has led to the exploration of more environmentally benign media such as water and ethanol. In some cases, solvent-free conditions have been successfully implemented, offering advantages in terms of reduced waste and simplified work-up procedures. The temperature of the reaction also plays a crucial role, with conventional heating, microwave irradiation, and sonication being employed to drive the reaction towards completion. ichem.md Optimization studies have shown that for certain catalyst systems, ambient temperatures can be sufficient, while others may require elevated temperatures to achieve optimal yields. researchgate.netnih.gov
The reaction time is another parameter that is often optimized. Efficient catalytic systems can significantly reduce reaction times from several hours to as little as a few minutes. researchgate.net The progress of the reaction is typically monitored by thin-layer chromatography (TLC) to determine the point of maximum conversion and to prevent the formation of degradation products.
The table below summarizes the optimization of various reaction parameters for the synthesis of benzimidazole derivatives, which can be extrapolated to the synthesis of 1H- researchgate.netbenzodioxino[2,3-d]imidazole systems.
Table 1: Optimization of Reaction Parameters for Benzimidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| NH4Cl | Ethanol | 80 | 2 h | High |
| Er(OTf)3 | Water | 1 | 5 min | Moderate to High |
| Au/TiO2 | Methanol | Ambient | 1 h | High |
| None | Methanol | Ambient | 1 min | Moderate to High |
| ZnFe2O4 (ultrasound) | Ethanol | 70 | 22-28 min | High |
Sustainable Synthesis Protocols for 1H-niscpr.res.inresearchgate.netBenzodioxino[2,3-d]imidazole Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including derivatives of 1H- researchgate.netbenzodioxino[2,3-d]imidazole. These protocols aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.
One of the key strategies in developing sustainable synthetic routes is the use of environmentally friendly solvents, with water being the most desirable. Aqueous media have been successfully employed for the synthesis of benzimidazole derivatives, often in conjunction with catalysts that are stable and active in water. ijrar.org L-proline, an organocatalyst, has been used to catalyze the synthesis of benzimidazoles in an aqueous medium under reflux conditions, providing good to excellent yields. ijrar.org
Another approach towards sustainable synthesis is the use of solvent-free reaction conditions. eijppr.com This method, often facilitated by microwave irradiation or grinding, eliminates the need for volatile organic solvents, thereby reducing pollution and simplifying product isolation. The use of solid-supported catalysts or recyclable catalysts, such as zinc ferrite (B1171679) nanoparticles (ZnFe2O4), further enhances the green credentials of the synthesis by allowing for easy separation and reuse of the catalyst. ichem.md
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. amazonaws.com This technique can significantly reduce reaction times compared to conventional heating, leading to energy savings and often cleaner reaction profiles. Similarly, ultrasound irradiation has been utilized to promote the synthesis of benzimidazoles, offering a safe and environmentally benign protocol with reduced reaction times and high yields. ichem.md
The choice of catalyst is also central to sustainable synthesis. The use of non-toxic and inexpensive catalysts is preferred. For example, ammonium (B1175870) chloride, a commercially available and environmentally benign salt, has been used as an effective catalyst for the one-pot synthesis of 2-substituted benzimidazoles. nih.gov Furthermore, the development of metal-free catalytic systems is an active area of research to avoid the environmental and health concerns associated with heavy metal catalysts. mdpi.com
The table below highlights some of the sustainable synthesis protocols that have been developed for benzimidazole derivatives, which are applicable to the synthesis of 1H- researchgate.netbenzodioxino[2,3-d]imidazole derivatives.
Table 2: Sustainable Synthesis Protocols for Benzimidazole Derivatives
| Protocol | Catalyst | Solvent/Conditions | Key Advantages |
|---|---|---|---|
| Aqueous Synthesis | L-Proline | Water, Reflux | Environmentally benign solvent, inexpensive organocatalyst. ijrar.org |
| Solvent-Free Synthesis | BF3·OEt2 | Solvent-free, Grinding | Reduced waste, operational simplicity. eijppr.com |
| Microwave-Assisted Synthesis | [BMIM]HSO4 | Ionic Liquid, Microwave | Rapid reaction times, high yields. mdpi.com |
| Ultrasound-Assisted Synthesis | ZnFe2O4 | Ethanol, Ultrasound | Energy efficient, recyclable catalyst, shorter reaction times. ichem.md |
| Catalyst-Free Synthesis | None | Methanol, Ambient | Mild conditions, rapid, avoids catalyst toxicity and cost. researchgate.net |
Advanced Spectroscopic and Crystallographic Elucidation of 1h 1 2 Benzodioxino 2,3 D Imidazole Structure
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Studies
Precise mass measurements and detailed fragmentation patterns specific to 1H- nih.govsemanticscholar.orgBenzodioxino[2,3-d]imidazole have not been published.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrational Analysis
The specific vibrational frequencies (cm⁻¹) corresponding to the functional groups (e.g., N-H stretch, C=N stretch, C-O-C stretches) of this compound are not available in the searched literature.
X-ray Diffraction Crystallography for Definitive Solid-State Structural Analysis
There are no published reports on the single-crystal X-ray diffraction of 1H- nih.govsemanticscholar.orgBenzodioxino[2,3-d]imidazole, meaning that data on its crystal system, space group, unit cell dimensions, and bond lengths/angles are not available.
To provide the requested detailed article, primary research on the synthesis and subsequent characterization of 1H- nih.govsemanticscholar.orgBenzodioxino[2,3-d]imidazole would be required.
Molecular Conformation and Bond Geometry in the Crystalline State
This section would typically present a detailed analysis of the three-dimensional structure of 1H- mdpi.comresearchgate.netBenzodioxino[2,3-d]imidazole as determined by single-crystal X-ray diffraction. Key aspects to be discussed would include:
Bond Lengths and Angles: A presentation of experimentally determined bond lengths and angles within the molecule. This data is crucial for understanding the nature of the chemical bonds (e.g., single, double, aromatic) and any strain within the ring system.
A representative data table for this section would look as follows, populated with hypothetical data for illustrative purposes:
| Bond | Length (Å) | Angle | Degrees (°) |
| O1-C2 | 1.370 | C9a-O1-C2 | 115.0 |
| C2-C3 | 1.510 | O1-C2-C3 | 110.0 |
| C3-O4 | 1.370 | C2-C3-O4 | 110.0 |
| N1-C2 | 1.380 | C9a-N1-C2 | 108.0 |
| C2-N3 | 1.320 | N1-C2-N3 | 111.0 |
This table is for illustrative purposes only and does not represent actual data for 1H- mdpi.comresearchgate.netBenzodioxino[2,3-d]imidazole.
Intermolecular Interactions and Crystal Packing Motifs
This subsection would focus on the non-covalent interactions between adjacent molecules of 1H- mdpi.comresearchgate.netBenzodioxino[2,3-d]imidazole in the crystal lattice. The analysis would identify and describe:
Hydrogen Bonding Networks: The presence of a hydrogen atom on one of the imidazole (B134444) nitrogens suggests the potential for strong N-H···N or N-H···O hydrogen bonds, which would likely be a dominant feature in the crystal packing. The geometry of these bonds (donor-acceptor distance and angle) would be quantified.
π-π Stacking: The aromatic nature of the fused ring system would be analyzed for potential π-π stacking interactions between parallel molecules, which contribute to the stability of the crystal structure.
Other Weak Interactions: The presence of other, weaker interactions such as C-H···O or C-H···π interactions would also be investigated to provide a complete picture of the crystal packing.
An interactive data table summarizing these potential interactions would be presented as follows:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |
| N1-H1···N3' | 0.86 | 2.05 | 2.91 | 175 | x, y, z-1 |
| C5-H5···O1'' | 0.93 | 2.45 | 3.38 | 165 | -x, y+1/2, -z+1/2 |
This table contains hypothetical data to illustrate the format and does not represent measured interactions for 1H- mdpi.comresearchgate.netBenzodioxino[2,3-d]imidazole.
Structure Activity Relationship Sar Studies and Rational Design Principles for 1h 1 2 Benzodioxino 2,3 D Imidazole Derivatives
Investigation of Structural Determinants Influencing Molecular Interactions
The biological activity of 1H- nih.govBenzodioxino[2,3-d]imidazole derivatives is intrinsically linked to their three-dimensional structure and the electronic properties conferred by various substituents. Understanding how different structural features affect interactions with biological targets is crucial for designing more potent and selective compounds.
Impact of Substituents on the Benzodioxine Moiety
The benzodioxine portion of the molecule offers several positions for substitution, which can significantly alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These changes, in turn, influence how the molecule interacts with its biological target. For instance, in related benzodioxan-containing compounds, the introduction of various substituents has been shown to modulate their affinity for receptors like α1-adrenoceptors. A multiple regression analysis on a series of 1,4-benzodioxan-related compounds highlighted the importance of an adequate number of heteroatoms and passive membrane diffusion in enhancing α(1d)-AR affinity.
Substituents on the phenyl ring of the benzodioxine moiety can be broadly categorized as electron-donating or electron-withdrawing groups.
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) or alkyl groups, can increase the electron density of the aromatic ring, potentially enhancing π-π stacking interactions with aromatic residues in a protein's binding pocket.
Electron-withdrawing groups (EWGs) , like halogens (e.g., -Cl, -F) or nitro groups (-NO2), can decrease the electron density and may participate in halogen bonding or other specific polar interactions.
The position of these substituents is also critical. Ortho, meta, and para substitutions can lead to different steric clashes or favorable contacts within a binding site, thereby affecting both affinity and selectivity.
Influence of Substitution Patterns on the Imidazole (B134444) Ring
The imidazole ring, being a key component of many biologically active molecules, offers several avenues for modification that can profoundly impact molecular interactions. The nitrogen atoms in the imidazole ring can act as hydrogen bond donors or acceptors, which are crucial for anchoring the ligand to its target.
Substitutions at the N-1 position of the benzimidazole (B57391) nucleus have been shown to significantly influence anti-inflammatory activity in related compounds. Various heterocyclic substitutions at this position can lead to effective anti-inflammatory agents. Furthermore, the NH group of the imidazole ring is known to have strong hydrogen-bond interactions with nucleic acid bases in DNA. An increase in electron density at the nitrogen atom, achieved through substitution with an electron-donating group at the phenyl end, can enhance the strength of this hydrogen bond formation.
In the context of 1H-benzo[d]imidazole derivatives, the electronic effects of substituents have been investigated for their anticancer properties. Both electron-withdrawing groups (like trifluoromethyl) and electron-donating groups (like dimethoxy) have been explored.
The following table summarizes the general influence of substituent types on the imidazole ring based on broader benzimidazole SAR studies:
| Substituent Position | Type of Substituent | Potential Impact on Molecular Interaction |
| N-1 Position | Alkyl chains, Aromatic/Heterocyclic rings | Can modulate lipophilicity, steric bulk, and introduce additional binding interactions. |
| C-2 Position | Phenyl groups, Heterocyclic moieties | Can influence the overall shape and electronic properties, affecting binding affinity and selectivity. |
| Benzene portion (C4-C7) | Halogens, Alkoxy groups | Can alter electronic distribution and provide specific contact points within the binding pocket. |
Effects of Ring Fusion and Stereochemical Features
The fusion of the benzodioxan and imidazole rings to form the 1H- nih.govBenzodioxino[2,3-d]imidazole scaffold creates a rigid, planar system that restricts conformational flexibility. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. The specific geometry of this fused system dictates the spatial orientation of any appended substituents, which is a critical factor for molecular recognition.
While the core scaffold is planar, the introduction of substituents can create stereocenters. The stereochemistry of these centers can have a profound impact on biological activity. Different enantiomers or diastereomers of a molecule can exhibit vastly different affinities and efficacies for a biological target due to the chiral nature of protein binding sites. For instance, in related 1,4-dioxane (B91453) derivatives, chirality has been shown to influence anticancer activity.
Computational Approaches to SAR: QSAR and Pharmacophore Development
Computational methods are invaluable tools for elucidating SAR and guiding the design of new compounds. Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling are two such approaches that can be applied to 1H- nih.govBenzodioxino[2,3-d]imidazole derivatives.
QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 1,4-benzodioxan-related compounds, 2D and 3D-QSAR studies have been employed to examine their α(1d)-AR binding profiles. These models can help identify key physicochemical properties (e.g., hydrophobicity, electronic parameters, steric factors) that are critical for activity.
Pharmacophore modeling defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. A pharmacophore model for 1H- nih.govBenzodioxino[2,3-d]imidazole derivatives could be developed based on a set of active compounds or the structure of the target's binding site. This model can then be used to virtually screen large compound libraries to identify new potential hits with diverse chemical scaffolds. Docking simulations against a computational model of a biological target can further refine these pharmacophore hypotheses by visualizing the polar, electrostatic, and hydrophobic interactions that govern ligand binding.
Design Strategies for Modulating Molecular Recognition and Binding Specificity
The rational design of 1H- nih.govBenzodioxino[2,3-d]imidazole derivatives with improved molecular recognition and binding specificity involves a multifaceted approach. Key strategies include:
Bioisosteric Replacement: This involves substituting a functional group with another group that has similar steric and electronic properties but may improve the compound's pharmacokinetic or pharmacodynamic profile. For example, replacing a hydrogen atom with a fluorine atom can block metabolic oxidation and improve binding affinity through favorable electrostatic interactions.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be employed. This involves using computational docking to predict how different derivatives will bind to the target, allowing for the design of compounds with optimized interactions.
Conformational Restriction: By introducing rigid elements or cyclizing flexible side chains, the conformational freedom of a molecule can be reduced. This can lead to an increase in binding affinity by pre-organizing the molecule in its bioactive conformation.
Fragment-Based Design and Scaffold Hopping Methodologies for Novel Derivatives
Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying novel lead compounds. This approach starts by screening small, low-molecular-weight fragments for weak binding to the target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. The 1H- nih.govBenzodioxino[2,3-d]imidazole scaffold itself could be considered a fragment that can be elaborated upon to develop new therapeutic agents.
Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify new molecular scaffolds that are structurally different from a known active compound but retain the same biological activity. This is particularly useful for generating novel intellectual property, improving physicochemical properties, or overcoming liabilities of an existing chemical series. For the 1H- nih.govBenzodioxino[2,3-d]imidazole core, scaffold hopping could involve replacing either the benzodioxan or the imidazole portion with other ring systems that maintain the crucial pharmacophoric features required for activity.
Chemical Biology and Mechanistic Insights of 1h 1 2 Benzodioxino 2,3 D Imidazole at the Molecular Level
Elucidation of Molecular Target Engagement and Binding Mechanisms
This area of research focuses on identifying the specific biomolecules (targets) with which a compound interacts and characterizing the nature of that interaction. For compounds in the broader benzimidazole (B57391) family, a primary molecular target is often DNA, though proteins such as enzymes and receptors are also common.
Studies on certain 1H-benzo[d]imidazole derivatives have identified Human Topoisomerase I as a probable target. nih.gov The engagement with this target is often preceded by the compound binding directly to DNA. These bisbenzimidazole derivatives are known to be DNA minor groove-binding ligands (MGBLs), forming non-covalent interactions. nih.gov The binding mechanism is stabilized by a combination of hydrogen bonding, electrostatic forces, and van der Waal's interactions. nih.gov Specifically, the N-H group of the imidazole (B134444) ring can form strong hydrogen bonds with nucleic acid bases, such as adenine (B156593) N3 and thymine (B56734) O2, particularly in AT-rich sequences of the DNA minor groove. nih.gov
Another study on different benzimidazole-based hybrids identified multiple protein kinases as molecular targets, including EGFR, HER2, and CDK2. nih.gov Molecular docking studies for these related compounds indicated that their binding interactions with the target enzymes are multifaceted, involving various contact points within the protein's active site. nih.gov
Investigation of Enzyme-Inhibitor Kinetics and Molecular Interactions (General)
Enzyme inhibition studies are crucial for understanding a compound's mechanism of action. This involves determining the type of inhibition (e.g., competitive, non-competitive) and the compound's potency, often expressed as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
For instance, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids were evaluated for their ability to inhibit various kinases. nih.gov The most potent compounds in this series demonstrated significant inhibitory activity against key kinases like EGFR, HER2, CDK2, AURKC, and mTOR, with IC₅₀ values in the micromolar range. nih.gov
Similarly, certain imidazole derivatives have been shown to inhibit VEGFR-2 and B-Raf kinases. nih.gov An ELISA assay was used to determine the IC₅₀ values for VEGFR-2, revealing potent inhibition by the tested compounds when compared to a reference drug. nih.gov The general process for determining enzyme-inhibitor kinetics often involves measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations to understand how the inhibitor affects the enzyme's catalytic efficiency. nih.gov
Table 1: Illustrative Kinase Inhibition Profile of Benzimidazole-Benzohydrazide Hybrids This data is for related compounds, not 1H- nih.govnih.govBenzodioxino[2,3-d]imidazole.
| Compound | Target Kinase | IC₅₀ (µM) |
|---|---|---|
| 6h | EGFR | Potent Inhibition |
| 6h | HER2 | Potent Inhibition |
| 6h | CDK2 | Potent Inhibition |
| 6h | AURKC | Potent Inhibition |
| 6i | mTOR | Potent Inhibition |
Source: Adapted from research on benzimidazole-(halogenated)benzylidenebenzohydrazide hybrids. nih.gov
Exploration of Receptor Binding Profiles and Ligand Affinity (General)
This subsection would detail a compound's affinity for various receptors, typically determined through radioligand binding assays. These assays measure how effectively the compound displaces a known radioactive ligand from its receptor, with the results often expressed as a Kᵢ (inhibition constant) or IC₅₀ value.
For example, a series of 5-[3-(4-Arylpiperazin-1-yl)propyl]-1H-benzimidazoles were synthesized and evaluated for their affinity for dopamine (B1211576) D₁, D₂, and serotonin (B10506) 5-HT₁ₐ receptors. nih.gov These compounds showed a particularly high affinity for the D₂ receptor. nih.gov Docking analyses further elucidated the binding mechanism, revealing key interactions such as a salt bridge between the ligand's piperazine (B1678402) ring and an aspartate residue (Asp 86) and hydrogen bonding between the benzimidazole portion and serine residues (Ser 141, Ser 122) of the receptor. nih.gov
In a different study, indazole and piperazine-based compounds, which share some structural similarities with benzimidazoles, were also found to be multi-target ligands, binding to D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. nih.gov
Table 2: Example Receptor Binding Affinities of Benzimidazole Derivatives This data is for related compounds, not 1H- nih.govnih.govBenzodioxino[2,3-d]imidazole.
| Compound Class | Target Receptor | Affinity | Key Interaction Residues |
|---|---|---|---|
| 5-(Arylpiperazinyl)propyl-1H-benzimidazoles | Dopamine D₂ | High | Asp 86, Ser 141, Ser 122, His 189 |
| 5-(Arylpiperazinyl)propyl-1H-benzimidazoles | Dopamine D₁ | Lower | Not specified |
| 5-(Arylpiperazinyl)propyl-1H-benzimidazoles | Serotonin 5-HT₁ₐ | Lower | Not specified |
Source: Data derived from studies on arylpiperazinyl-benzimidazoles. nih.gov
Modulation of Intracellular Signaling Pathways (Mechanistic Aspects)
Once a compound binds to its molecular target, it can trigger or block a cascade of downstream events known as a signaling pathway. Research in this area aims to uncover these mechanistic effects.
For example, certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated anti-inflammatory activity by modulating the NF-κB signaling pathway. nih.gov Western blot analysis revealed that a lead compound could restore the phosphorylation level of IκBα and reduce the protein expression of p65 NF-κB in cells stimulated with lipopolysaccharides (LPS). nih.gov This indicates that the compound interferes with the activation of NF-κB, a key regulator of inflammation.
In another example, studies on 2H-1,4-benzoxazin-3(4H)-one derivatives, which contain a related heterocyclic core, showed activation of the Nrf2-HO-1 signaling pathway. nih.gov This activation helped to reduce the production of reactive oxygen species (ROS) and downregulate pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, thereby alleviating inflammation. nih.gov
Studies of Cellular Permeability and Intracellular Distribution Mechanisms
For a compound to be effective, it must often cross the cell membrane to reach its intracellular target. Cellular permeability studies assess this ability. A common method is the Parallel Artificial Membrane Permeability Assay (PAMPA) or the use of Caco-2 cell monolayers, which mimic the intestinal barrier.
While no data exists for 1H- nih.govnih.govBenzodioxino[2,3-d]imidazole, research on other benzimidazole derivatives provides a template for such investigations. For example, one Janus kinase 1 (JAK1)-selective benzimidazole inhibitor was found to suffer from low cell permeability. nih.gov To address this, novel derivatives were synthesized with increased lipophilicity, which resulted in a 6.3 to 12-fold increase in membrane permeability. nih.gov
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is also a common preliminary step. For a series of N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives, ADMET screening predicted that none of the compounds would penetrate the Blood-Brain Barrier, and some showed potentially low gastrointestinal (GI) absorption, which are critical properties for drug development. europeanreview.org
Future Research Trajectories and Translational Opportunities for 1h 1 2 Benzodioxino 2,3 D Imidazole
Development of Advanced and Sustainable Synthetic Methodologies
The future synthesis of 1H- nih.govbohrium.comBenzodioxino[2,3-d]imidazole and its derivatives will likely be guided by the principles of green and sustainable chemistry. nih.govfrontiersin.org Traditional synthetic routes for heterocyclic compounds often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents, which are environmentally detrimental. nih.gov The development of eco-friendly alternatives is crucial for the large-scale and responsible production of these molecules. nih.gov
Future research should focus on methodologies that offer high atom economy, reduce waste, and utilize renewable resources. Key areas of exploration include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and enhance product purity by directly heating the reactants. ijpsjournal.comrasayanjournal.co.in
Solvent-Free Reactions: Conducting reactions in the absence of solvents or using benign alternatives like water or bio-based solvents minimizes volatile organic compound emissions. rasayanjournal.co.inasianpubs.org
Heterogeneous Catalysis: The use of solid-supported catalysts simplifies purification processes and allows for catalyst recycling, making the synthesis more cost-effective and sustainable. rasayanjournal.co.in
Biocatalysis: Employing enzymes as catalysts offers high selectivity under mild conditions and is an environmentally friendly approach. nih.gov For instance, using natural catalysts like lemon juice has been reported for the synthesis of other imidazole (B134444) derivatives. jipbs.com
One-Pot, Multi-Component Reactions: Designing synthetic pathways where multiple reaction steps are carried out in a single vessel without isolating intermediates can streamline the process, save time, and reduce waste. rasayanjournal.co.inasianpubs.org
These sustainable approaches not only address environmental concerns but also often lead to more efficient and economical synthetic processes. ijpsjournal.com
| Synthetic Approach | Key Advantages | Relevant Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, increased purity. ijpsjournal.comrasayanjournal.co.in | Optimization of microwave parameters for the synthesis of benzodioxino-imidazole derivatives. |
| Solvent-Free Conditions | Reduced environmental impact, simplified workup. asianpubs.org | Development of solid-state or high-temperature melt reactions. |
| Heterogeneous Catalysis | Catalyst recyclability, easier product purification. rasayanjournal.co.in | Design of novel solid acid or metal-based catalysts for cyclization reactions. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. nih.gov | Screening for enzymes that can catalyze the key steps in the synthesis of the target compound. |
| Multi-Component Reactions | Increased efficiency, reduced waste, simplified procedures. rasayanjournal.co.in | Design of new one-pot syntheses starting from readily available materials. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. mdpi.comastrazeneca.com These computational tools can analyze vast datasets to predict the properties of novel compounds, thereby accelerating the design and development process. nih.govijirt.org For 1H- nih.govbohrium.comBenzodioxino[2,3-d]imidazole, AI and ML can be instrumental in several ways:
De Novo Design: AI algorithms can generate novel molecular structures based on a set of desired properties. nih.gov This allows for the creation of a virtual library of 1H- nih.govbohrium.comBenzodioxino[2,3-d]imidazole derivatives with potentially enhanced biological activity or material properties.
Predictive Modeling: Machine learning models, such as graph neural networks, can be trained to predict various properties of molecules, including their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their potential toxicity. astrazeneca.com This can help in prioritizing the synthesis of the most promising candidates.
Target Identification: AI can analyze biological data to identify potential protein targets for a given compound, which is a crucial step in understanding its mechanism of action. ijirt.org
Synthesis Planning: AI-driven systems can assist chemists in designing efficient synthetic routes for novel compounds, potentially reducing the time and resources required for their preparation. acm.org
The integration of AI and ML into the research pipeline for 1H- nih.govbohrium.comBenzodioxino[2,3-d]imidazole will enable a more targeted and efficient exploration of its chemical space. nih.gov
| AI/ML Application | Description | Potential Impact |
| De Novo Drug Design | Generation of novel molecular structures with desired properties using generative models. nih.gov | Rapidly create diverse libraries of 1H- nih.govbohrium.comBenzodioxino[2,3-d]imidazole derivatives for virtual screening. |
| Predictive Modeling | Use of machine learning to predict physicochemical and biological properties of compounds. astrazeneca.com | Prioritize the synthesis of candidates with favorable drug-like properties and reduce late-stage failures. |
| Target Identification | Analysis of biological data to identify potential molecular targets and pathways. ijirt.org | Elucidate the mechanism of action and guide the development of compounds for specific diseases. |
| Retrosynthesis Prediction | AI-powered tools to devise efficient synthetic routes for target molecules. acm.org | Accelerate the synthesis of novel and complex derivatives. |
Exploration of Diverse Molecular Targets and Biological Pathways
The benzimidazole (B57391) scaffold, a core component of 1H- nih.govbohrium.comBenzodioxino[2,3-d]imidazole, is present in numerous biologically active compounds with a wide range of therapeutic applications. researchgate.net This suggests that the target compound and its derivatives may interact with a variety of biological targets and pathways. Fused imidazole derivatives have also shown significant biological activities. rsc.orgresearchgate.net
Future research should aim to identify and validate the molecular targets of 1H- nih.govbohrium.comBenzodioxino[2,3-d]imidazole derivatives. Based on the known activities of related benzimidazoles, potential targets could include:
Kinases: Many benzimidazole derivatives are known to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. tandfonline.com Targets like EGFR and VEGFR-2 could be of interest. tandfonline.com
Topoisomerases and DNA Gyrases: These enzymes are essential for DNA replication and are validated targets for anticancer and antibacterial agents. tandfonline.com
Tubulin: Some benzimidazoles interfere with the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.
G-quadruplex DNA: Certain fused imidazole structures have shown the ability to bind and stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation. nih.gov
A comprehensive screening of 1H- nih.govbohrium.comBenzodioxino[2,3-d]imidazole derivatives against a panel of cancer cell lines and microbial strains, followed by molecular docking studies and biochemical assays, will be essential to elucidate their mechanism of action and identify the most promising therapeutic avenues. aip.orgnih.gov
| Potential Molecular Target | Biological Relevance | Therapeutic Area |
| Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2) | Involved in cell growth, proliferation, and angiogenesis. tandfonline.com | Oncology |
| Topoisomerase II | Essential for DNA replication and repair in cancer cells. tandfonline.comtandfonline.com | Oncology |
| DNA Gyrase | Crucial for bacterial DNA replication. tandfonline.com | Infectious Diseases |
| Bcl-2 Family Proteins | Regulators of apoptosis, often overexpressed in cancer. researchgate.net | Oncology |
| G-quadruplex DNA | Involved in telomere maintenance and oncogene expression. nih.gov | Oncology |
Formulation and Delivery System Innovations (General Chemical and Material Science Context)
Many heterocyclic compounds, including those with a benzimidazole core, exhibit poor water solubility, which can limit their bioavailability and therapeutic efficacy. nih.govmdpi.com Innovative formulation and drug delivery strategies are therefore critical for the successful translation of 1H- nih.govbohrium.comBenzodioxino[2,3-d]imidazole derivatives into clinical use.
From a chemical and material science perspective, several advanced formulation approaches can be explored:
Nanoparticle-Based Delivery Systems: Encapsulating the compound within nanoparticles can improve its solubility, protect it from degradation, and enable targeted delivery to specific tissues or cells. nih.govmdpi.comyoutube.com Various types of nanoparticles, such as polymeric nanoparticles, lipid-based nanoparticles, and metallic nanoparticles, could be investigated. mdpi.comnih.gov
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to form an amorphous solid can significantly enhance its dissolution rate and solubility. researchgate.netmdpi.com
Cyclodextrin Complexation: The hydrophobic inner cavity of cyclodextrins can encapsulate poorly soluble drug molecules, forming inclusion complexes with improved aqueous solubility. nih.gov
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of lipophilic compounds by facilitating their solubilization in the gastrointestinal tract. wuxiapptec.com
pH-Sensitive Systems: Incorporating pH-sensitive moieties, such as imidazole groups, into the delivery system can trigger drug release in the acidic microenvironment of tumors or within specific cellular compartments like endosomes. nih.gov
These advanced formulation strategies offer promising avenues to overcome the biopharmaceutical challenges associated with poorly soluble compounds like 1H- nih.govbohrium.comBenzodioxino[2,3-d]imidazole. researchgate.net
| Formulation Strategy | Mechanism of Action | Potential Advantages |
| Nanoparticles | Encapsulation of the drug to improve solubility and enable targeted delivery. nih.govmdpi.com | Enhanced bioavailability, reduced side effects, targeted therapy. |
| Amorphous Solid Dispersions | Conversion of the crystalline drug to a more soluble amorphous form. researchgate.netmdpi.com | Improved dissolution rate and oral absorption. |
| Cyclodextrin Complexation | Formation of inclusion complexes to increase aqueous solubility. nih.gov | Enhanced solubility and stability. |
| Lipid-Based Formulations | Solubilization of the drug in a lipid matrix to improve absorption. wuxiapptec.com | Increased oral bioavailability of lipophilic compounds. |
| pH-Sensitive Liposomes | Drug release triggered by the acidic environment of tumors or endosomes. nih.gov | Targeted drug release at the site of action. |
Q & A
Q. What are the common synthetic routes for 1H-[1,4]benzodioxino[2,3-d]imidazole derivatives, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves multi-step protocols. For example:
- Step 1 : Condensation of o-phenylenediamine with carbon disulfide in ethanol using KOH yields 1H-benzo[d]imidazole-2-thiol .
- Step 2 : Reaction with hydrazine hydrate forms 2-hydrazinyl derivatives, followed by condensation with aldehydes/ketones to generate target compounds .
- Alternative routes use manganese(IV) oxide in dichloromethane for oxidation or Ru-based catalysts for selective functionalization .
Q. Characterization Tools :
Q. How do solvent polarity and pH affect the photophysical properties of benzodioxinoimidazole compounds?
Methodological Answer: Solvent-dependent studies reveal:
- Proton solvents (e.g., methanol) stabilize rotamers via dipole interactions, suppressing excited-state intramolecular proton transfer (ESIPT) and enhancing normal fluorescence .
- Non-polar solvents favor ESIPT, leading to tautomer emission (e.g., 450–550 nm shifts) .
- pH effects : Acidic conditions protonate imidazole N atoms, altering charge-transfer transitions. For example, single-protonated species exhibit red-shifted fluorescence (Δλ ~50 nm) .
Q. Experimental Design :
- Use UV-Vis and fluorescence spectroscopy across solvents (e.g., dioxane, methanol) and pH buffers.
- Compare with methoxy-substituted analogs (e.g., MPNI) to isolate ESIPT contributions .
Advanced Research Questions
Q. What strategies resolve contradictory spectroscopic data in characterizing benzodioxinoimidazole derivatives?
Methodological Answer: Contradictions arise from tautomerism or impurities. Solutions include:
- Multi-technique validation : Combine NMR, IR, and elemental analysis (±0.4% deviation) .
- Computational modeling : Optimize rotamer geometries using DFT (e.g., B3LYP/6-31G*) to predict spectral signatures .
- Crystallography : Resolve ambiguities in regiochemistry (e.g., bromination at position 5 vs. 2) .
Example : Conflicting ¹H-NMR signals for S-H (δ12.31) and N-H (δ10.93) were resolved via ¹³C NMR (δ151.93 for N=C-N) and X-ray crystallography .
Q. How can computational methods predict the electronic properties of benzodioxinoimidazole derivatives?
Methodological Answer:
- DFT Calculations : Optimize ground-state geometries to identify stable rotamers (e.g., rotamer 2 in HPNI is most stable due to dipole interactions) .
- TD-DFT : Simulate absorption/emission spectra by modeling charge-transfer transitions (e.g., S1→S0 transitions in ESIPT-active compounds) .
- Solvent Effects : Include PCM models to account for polarity-driven stabilization .
Case Study : DFT predicted a 0.3 eV HOMO-LUMO gap reduction in nitro-substituted derivatives, validated via cyclic voltammetry .
Q. How are bromination reactions optimized for regioselective functionalization of benzodioxinoimidazole derivatives?
Methodological Answer: Regioselectivity challenges:
- Reagent choice : N-Bromosuccinimide (NBS) in acetonitrile at 0°C yields 5-bromo derivatives selectively .
- Mechanistic insight : Bromine radical addition favors electron-rich positions (e.g., imidazole C5 over benzodioxin C3) .
Q. Optimization Table :
| Reagent | Conditions | Major Product | Yield |
|---|---|---|---|
| Br₂ | Varies | Mixture of brominated isomers | <50% |
| NBS | CH₃CN, 0°C | 5-bromo derivative | 85% |
Q. What mechanisms underlie the biological activity of benzodioxinoimidazole derivatives?
Methodological Answer:
- AMPA Receptor Antagonism : Derivatives like YM-90K bind to glutamate receptors (Ki = 0.084 μM) via competitive inhibition. Validate via radioligand binding assays using rat brain membranes .
- PARP Inhibition : Thienoimidazole analogs inhibit poly(ADP-ribose) polymerase by mimicking nicotinamide binding. Assess via enzymatic assays (IC₅₀ ~10 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
